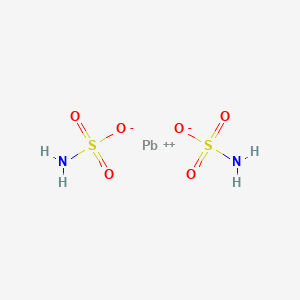

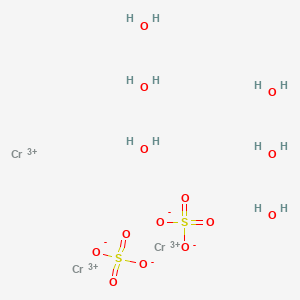

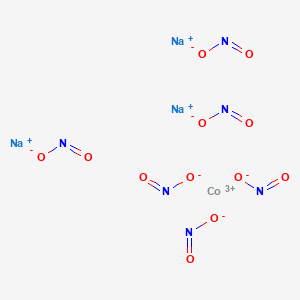

Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-

説明

Cobalt complexes, such as Cobaltate(3-), play a significant role in various chemical processes and applications due to their unique chemical and physical properties. These compounds are studied extensively for their coordination behavior, molecular structure, and potential applications in catalysis, magnetic materials, and electrochemistry.

Synthesis Analysis

The synthesis of cobalt complexes often involves the reaction of cobalt salts with organic or inorganic ligands under controlled conditions. For example, a cobalt(II) complex with nitrilotris(methylenephosphonic) acid was synthesized, showcasing the diversity in cobalt coordination chemistry and the ability to form complex structures (Somov et al., 2015).

Molecular Structure Analysis

Cobalt complexes can exhibit various coordination geometries and bonding arrangements, influenced by the ligands and the synthesis conditions. The molecular structure of a cobalt(III) complex, for instance, revealed trigonally distorted fac-octahedral coordination, indicating the flexibility of cobalt in forming different geometrical structures (Sharma et al., 1994).

科学的研究の応用

Cobalt in the Terrestrial Food Chain

Cobalt, a naturally occurring element, is cycled in surface environments through natural processes and anthropogenic activities. The environmental behavior and toxicology of cobalt in terrestrial environments, including soil-to-plant transfer and potential accumulation in biomass and topsoil, are studied to support the adoption of new EU regulations on the risk assessment of chemicals. This review highlights the need for baseline information to support wider and long-term environmental impacts, particularly where cobalt is used in industrial processes (Gál et al., 2008).

Cobalt as a Coloring Agent

The use of cobalt as a coloring agent in glass, glaze, and enamel dates back to antiquity. This review discusses the forms of cobalt and associated elements, the extraction and production from ores, and the relationship with technological/aesthetic requirements. It also addresses the identification of cobalt origins considering the modifications due to processing of raw materials and the application of non-invasive analytical instruments in this context (Colomban et al., 2021).

Cobalt Ferrite Nanoparticles

Cobalt ferrite nanoparticles exhibit magnetic, dielectric, optical, catalytical, and antibacterial properties and are used in various fields including electronics, biomedical applications, and catalysis. This mini-review discusses the doping of cobalt ferrite nanoparticles with first transition series elements to modify their properties for specific applications. Different methods for doping these materials, such as sol-gel and co-precipitation, are also reviewed (Kalia et al., 2022).

Hydrogen Bond Donor Catalysts

Werner tris(1,2-diamine) cobalt(III) complexes are explored for their role as hydrogen bond donor catalysts in enantioselective organic synthesis. The review includes an analysis of the structures of salts of the parent trication [Co(en)3]3+ and discusses the interactions between the trication and counter anions. It suggests varied interactions with organic substrates and diverse modes of catalytic activation (Ghosh et al., 2017).

Spinel Structured Iron Cobalt Oxides in Energy Storage and Conversion

Iron cobalt oxides, like FeCo2O4 and CoFe2O4, are spinel structured transitional metal oxide materials with excellent electrochemical performance. They are widely used as electrodes in energy storage and conversion processes. This review summarizes the recent applications, current understandings on mechanisms, and especially the relevance of morphologies, structures, and composites to electrochemical performance (Gao et al., 2017).

Safety and Hazards

This compound is classified as an oxidizing solid. It may intensify fire and cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing cancer and may cause respiratory irritation. It also causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

特性

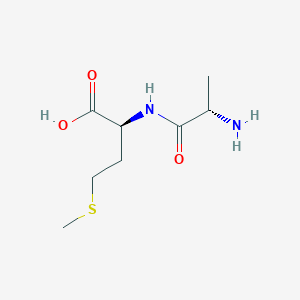

IUPAC Name |

trisodium;cobalt(3+);hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBNDJQGEZXBCR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoN6Na3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15079-20-6 (Parent) | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90932846 | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- | |

CAS RN |

14649-73-1 | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltate(3-), hexakis(nitrito-.kappa.O)-, sodium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。